4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione is a compound belonging to the quinazoline family, which is characterized by its diverse biological activities. Quinazolines have been studied extensively due to their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. This specific compound features a thione functional group, which may enhance its reactivity and biological properties.
4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione can be classified as:
The synthesis of 4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione typically involves several key steps:
The use of various solvents and catalysts is critical in optimizing yields and reaction times. For instance, using a nanocatalyst can enhance the efficiency of the cyclization step, leading to higher purity products with shorter reaction times .
The molecular structure of 4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione consists of:
The molecular formula for this compound is , with a molar mass of approximately 320.40 g/mol. The structural representation can be visualized through various chemical drawing software or databases.
The compound is known to participate in various chemical reactions due to its functional groups:
The reaction conditions such as temperature, pressure, and the presence of catalysts significantly influence the outcome of these reactions. For example, using a green nanocatalyst can reduce reaction times and improve yields .
The mechanism of action for compounds like 4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione typically involves:
Studies have shown that quinazoline derivatives exhibit significant activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione has potential applications in:
The medicinal exploration of quinazoline derivatives began in earnest in the mid-20th century, culminating in several landmark therapeutics. Early developments focused on natural product isolation and structural simplification efforts. Methaqualone, a quinazolin-4-one derivative initially developed as an anticonvulsant in the 1960s, highlighted the scaffold’s central nervous system activity but also revealed abuse potential, shifting research toward safer analogs [4]. The 1980s witnessed significant pharmacological diversification with the discovery of amiquinsin hydrochloride (4-amino-6,7-dimethoxyquinoline hydrochloride monohydrate), an early antihypertensive agent whose metabolism yielded the major metabolite 4-amino-6,7-dimethoxy-3-quinolinol, underscoring the metabolic significance of quinazoline modifications [1].
The 1990s and early 2000s marked a transformative era with the approval of kinase inhibitors exploiting the quinazoline core’s capacity for adenine-mimicry in ATP-binding pockets. Idelalisib (phosphoinositide 3-kinase delta inhibitor) and raltitrexed (thymidylate synthase inhibitor) emerged as potent anticancer agents, validating targeted quinazoline-based therapies [4]. Concurrently, erlotinib and gefitinib revolutionized non-small cell lung cancer treatment through selective epidermal growth factor receptor inhibition. These clinical successes stimulated extensive structure-activity relationship investigations, revealing that strategic substitutions profoundly influence target selectivity, potency, and pharmacokinetics. The evolution continues with third-generation inhibitors addressing resistance mutations and multitargeted agents broadening therapeutic applications beyond oncology, including antimicrobial and anti-inflammatory therapies [3] [4].
Table 1: Historical Milestones in Quinazoline-Based Drug Development
Time Period | Representative Agent | Therapeutic Application | Key Structural Features |
---|---|---|---|
1960s | Methaqualone | Sedative-Hypnotic | Quinazolin-4-one core |
1980s | Amiquinsin Hydrochloride | Antihypertensive | 4-Amino-6,7-dimethoxy substitution |
1990s | Raltitrexed | Colorectal Cancer | Quinazoline with glutamate side chain |
2000s | Erlotinib/Gefitinib | Non-Small Cell Lung Cancer | 4-Anilinoquinazoline |
2010s | Idelalisib | Chronic Lymphocytic Leukemia | Purine-modified quinazolinone |
The 6,7-dimethoxy substitution pattern constitutes a critical pharmacophore enhancing quinazoline bioactivity across multiple therapeutic domains. Electronic and steric factors underpin this enhancement: the electron-donating methoxy groups increase aromatic ring electron density, facilitating π-π stacking interactions with hydrophobic enzyme pockets, while simultaneously optimizing steric fit within defined binding cavities [3] [8]. In antimalarial research, systematic screening of ~150 6,7-dimethoxyquinazoline-2,4-diamines identified SSJ-717 (6,7-dimethoxy-N⁴-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine), exhibiting nanomolar activity against Plasmodium strains. The ortho-dimethoxy configuration proved indispensable, as mono-methoxy or alternative positioning (e.g., 5,6- or 7,8-) significantly reduced potency, highlighting the stereoelectronic precision required for target engagement [3].
Molecular docking analyses reveal that 6,7-dimethoxyquinazolines exhibit distinct binding modes within enzyme active sites. In vascular endothelial growth factor receptor 2 inhibitors, these substituents project toward solvent-exposed regions, reducing desolvation penalties upon binding while maintaining hydrophobic contacts with gatekeeper residues like Val⁹¹⁶ [6]. Furthermore, the methoxy groups profoundly influence physicochemical properties:
Table 2: Impact of Methoxy Substitutions on Quinazoline Bioactivity
Quinazoline Substituent Pattern | Biological Target | Relative Potency | Key Effect on Pharmacokinetics |
---|---|---|---|
Unsubstituted | VEGFR2 | 1.0 (Reference) | Rapid Phase II glucuronidation |
6-Monomethoxy | VEGFR2 | 2.3-fold ↓ | Moderate CYP450 inhibition |
7-Monomethoxy | VEGFR2 | 3.1-fold ↓ | Enhanced aqueous solubility |
6,7-Dimethoxy | VEGFR2 | 12.8-fold ↑ | Increased log P; reduced intrinsic clearance |
6,7-Dimethoxy | Plasmodium DHFR | >15-fold ↑ | Improved blood-brain barrier penetration |
The replacement of the quinazoline 2-carbonyl oxygen with sulfur (yielding a thione or thioxo group) significantly alters electronic distribution, hydrogen bonding capacity, and metal chelation potential. Thione-containing quinazolines exhibit enhanced dipole moments (~4.5 D vs. ~3.2 D for carbonyl analogs) due to sulfur’s lower electronegativity, facilitating stronger van der Waals interactions within hydrophobic binding pockets [5] [8]. Crucially, the thiocarbonyl group serves as a superior hydrogen bond acceptor compared to carbonyl oxygen, forming more stable interactions with backbone amide protons (e.g., Cys⁹¹⁹ in VEGFR2) and bridging water molecules. This is evidenced by crystallographic studies of compounds like 6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione, where the thione sulfur participates in dual H-bonds with bond lengths ≤2.9 Å, enhancing residence time within the target site [5].
Pharmacokinetically, the thione moiety modulates solubility and metabolic stability:
Table 3: Comparative Analysis of Quinazoline-2-thione vs. Quinazolin-2-one Pharmacological Properties
Property | Quinazolin-2-one | Quinazoline-2-thione | Biological Consequence |
---|---|---|---|
H-Bond Acceptor Strength | Moderate (δ⁻ = 0.45) | Strong (δ⁻ = 0.63) | Increased target binding affinity |
log P | 1.8–2.3 | 2.1–2.7 | Enhanced passive diffusion |
Metabolic Pathway | CYP3A4 oxidation | Direct S-glucuronidation | Reduced reactive metabolite formation |
Metal Chelation | Weak | Strong (Kd ~ 10⁻⁸ M) | Broader target spectrum (e.g., MMPs) |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1